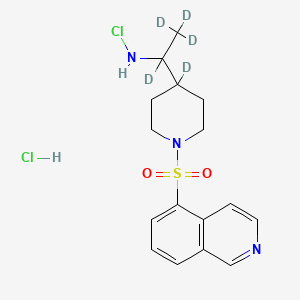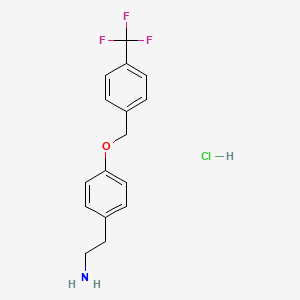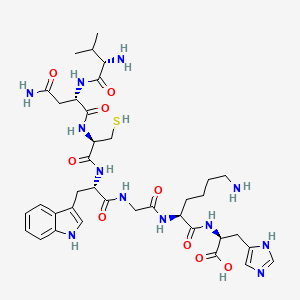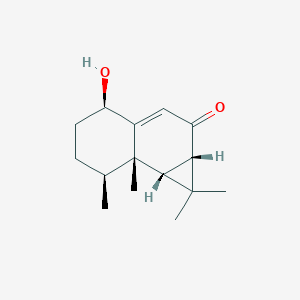
axinysone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Axinysone B is a secondary metabolite isolated from the red alga Laurencia similis . It belongs to the class of terpenoids, specifically sesquiterpenes, and exhibits significant antibacterial activity against Staphylococcus species . The molecular formula of this compound is C15H22O2, and it has a molecular weight of 234.33 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Axinysone B can be isolated from natural sources such as Laurencia similis The isolation process typically involves solvent extraction followed by chromatographic purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively covered in the literature. Given its natural origin, large-scale production would likely involve the cultivation of Laurencia similis and subsequent extraction and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
Axinysone B undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Axinysone B has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene synthesis and reactivity.
Biology: Investigated for its antibacterial properties against Staphylococcus species.
Medicine: Potential therapeutic applications due to its antibacterial activity.
Industry: Potential use in the development of antibacterial agents and natural product-based pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Axinysone B involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and subsequent cell death . The molecular targets and pathways involved in this process are not fully elucidated but are believed to involve the inhibition of essential bacterial enzymes and membrane proteins .
Comparación Con Compuestos Similares
Axinysone B can be compared with other sesquiterpenes isolated from Laurencia similis, such as:
- ent-1(10)-aristolen-9beta-ol
- (+)-aristolone
- 9-aristolen-1alpha-ol
- 2,3,5,6-tetrabromoindole
- 1-methyl-2,3,5,6-tetrabromoindole
- 1-methyl-2,3,5-tribromoindole
This compound is unique due to its specific antibacterial activity against Staphylococcus species and its distinct molecular structure .
Propiedades
Fórmula molecular |
C15H22O2 |
|---|---|
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
(1aS,4R,7S,7aS,7bR)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one |
InChI |
InChI=1S/C15H22O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,10,12-13,16H,5-6H2,1-4H3/t8-,10+,12-,13+,15+/m0/s1 |
Clave InChI |
KDPNSOLPHGZUAY-RHVNPFLSSA-N |
SMILES isomérico |
C[C@H]1CC[C@H](C2=CC(=O)[C@H]3[C@@H]([C@]12C)C3(C)C)O |
SMILES canónico |
CC1CCC(C2=CC(=O)C3C(C12C)C3(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol](/img/structure/B12382076.png)
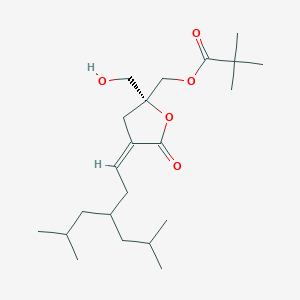
![(11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid](/img/structure/B12382082.png)
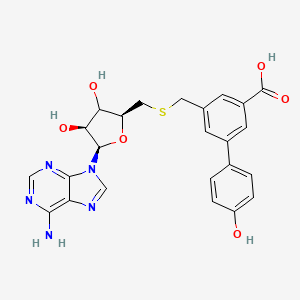
![Hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12382097.png)
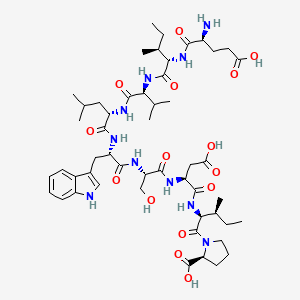
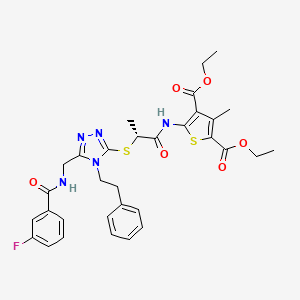
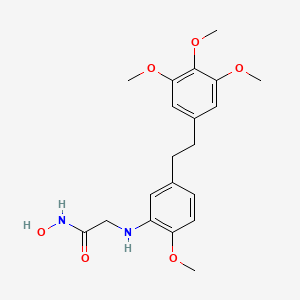
![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)
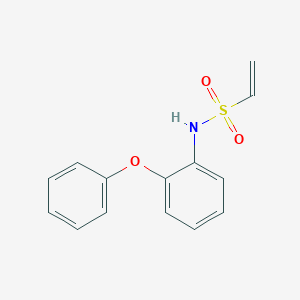
![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12382139.png)
